Hydroxy Itraconazole D8

Description

The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612), has become a significant strategy in pharmaceutical research and development. nih.gov This process, known as deuteration, creates deuterated analogues of existing drug molecules. gabarx.com While the physical size and electronic properties of deuterium are very similar to hydrogen, its greater mass—owing to an additional neutron—results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.dejuniperpublishers.com This difference in bond strength is the basis of the kinetic isotope effect (KIE), which can lead to a slower rate of bond cleavage in chemical reactions, including metabolic processes. bioscientia.deacs.org

In pharmaceutical research, this effect is harnessed for several purposes. Initially, deuterated compounds were primarily used as tracers in metabolic and pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug within an organism. nih.govresearchgate.net However, the application of deuteration has expanded significantly. By strategically replacing hydrogens at sites of metabolic vulnerability (often called "soft spots"), researchers can slow down the rate of drug metabolism. nih.govresearchgate.net This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, potentially allowing for less frequent dosing. bioscientia.deacs.org Furthermore, deuteration can sometimes redirect metabolic pathways, potentially reducing the formation of toxic or undesirable metabolites and thereby improving a drug's safety profile. bioscientia.deresearchgate.netnih.gov The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, exemplifies this approach, offering an improved dosing regimen and tolerability compared to its non-deuterated counterpart, tetrabenazine. nih.govacs.orgwikipedia.org

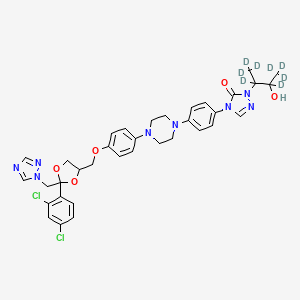

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H30D8Cl2N8O5 |

|---|---|

Molecular Weight |

729.68 |

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Hydroxy Itraconazole D8

Strategic Approaches to Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule can be achieved through various methods, with the primary goals being high isotopic enrichment and regiochemical precision. nih.gov For a complex molecule like Hydroxy Itraconazole (B105839), the strategy typically involves either the deuteration of a key precursor or late-stage isotopic exchange on the final molecule.

The synthesis of deuterated compounds often begins with the selection of an appropriate starting material that can be efficiently subjected to isotopic labeling. google.com General methods for deuterium incorporation include hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) under acidic, basic, or metal-catalyzed conditions, or catalytic hydrogenation/deuterogenation with deuterium gas (D₂) and a metal catalyst such as palladium or platinum. juniperpublishers.com

For Hydroxy Itraconazole D8, where the deuterium atoms are located on the hydroxylated sec-butyl side chain attached to the triazolone ring, the most efficient strategy involves the use of a deuterated precursor. medchemexpress.com This approach avoids exposing the large, multi-functional parent molecule to potentially harsh conditions that could lead to unwanted side reactions or low incorporation efficiency. The synthesis would therefore target the preparation of a deuterated sec-butyl fragment which is later integrated into the triazolone heterocyclic system. This precursor-based method allows for greater control over the location and level of deuteration.

Achieving regioselectivity—the precise placement of deuterium atoms at specific positions—is paramount. While various metal-catalyzed C-H activation/deuteration reactions exist for heterocyclic compounds, these can be challenging to control on a complex substrate like Itraconazole. mdpi.comuni-freiburg.denih.gov Catalysts based on palladium, ruthenium, and silver have been shown to mediate H/D exchange with regioselective outcomes in various aromatic and heterocyclic systems. mdpi.comuni-freiburg.de For instance, methods have been developed for the regioselective introduction of deuterium into azolo[1,5-a]pyrimidines using base catalysis in D₂O. nih.govmdpi.com

However, for this compound, the synthetic design most likely relies on the aforementioned precursor strategy to ensure absolute regioselectivity. By building the molecule from a deuterated building block, such as a fully deuterated 2-butanone (B6335102) or a related sec-butyl derivative, the positions of the deuterium atoms are predetermined before the assembly of the final molecular architecture. This circumvents the complexities of controlling regioselectivity on the assembled, sterically hindered Itraconazole scaffold.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a complex, multi-step process that mirrors the synthesis of Itraconazole itself, but with the incorporation of a deuterated intermediate. While specific, proprietary synthesis routes are not typically published in detail, a plausible pathway can be constructed based on established organic chemistry principles and known syntheses of related azole antifungals. nih.gov

A potential, generalized reaction sequence is as follows:

Preparation of the Deuterated Precursor : A deuterated sec-butyl halide or a similar starting material is reacted with a triazole precursor to form the deuterated triazolone ring.

Hydroxylation : The sec-butyl group on the triazolone ring is hydroxylated to introduce the required hydroxyl functional group. This step must be carefully controlled to achieve the correct stereochemistry.

Coupling Reaction : The resulting deuterated hydroxy-triazolone intermediate is then chemically coupled to the second major fragment, the pre-synthesized aryl-piperazine side chain, to yield the final this compound molecule.

The reaction conditions for these types of transformations are typically standardized in organic synthesis and can be summarized as follows:

| Reaction Step | Typical Reagents and Catalysts | Solvent | Temperature Range |

|---|---|---|---|

| Triazolone Formation | Hydrazine derivatives, Phosgene analogs | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temperature |

| Coupling/Alkylation | Phase Transfer Catalysts, NaH, K₂CO₃ | Dimethylformamide (DMF), Acetonitrile (B52724) | Room Temperature to 80°C |

| Final Purification | Silica Gel for Column Chromatography | Ethyl Acetate/Hexane gradients, Methanol/DCM | Ambient |

Optimizing the synthesis of this compound focuses on two key outcomes: maximizing the chemical yield and ensuring high isotopic purity.

Yield Optimization : This is achieved by carefully controlling reaction parameters such as stoichiometry of reactants, reaction time, and temperature. nih.gov The use of efficient coupling reagents and catalysts is crucial for driving the reactions to completion and minimizing the formation of byproducts. Post-reaction workup and purification, typically involving multi-step column chromatography, are refined to maximize the recovery of the final product.

Isotopic Purity Optimization : To achieve high isotopic enrichment (typically >98% atom D), the synthesis must utilize a deuterium source of very high purity (e.g., D₂O or D₂ gas >99.8%). Reaction conditions are selected to minimize any potential for "back-exchange," where a deuterium atom is replaced by a proton from solvents or reagents. The final purification steps are also critical for removing any partially deuterated or non-deuterated species.

Spectroscopic and Chromatographic Characterization for Isotopic Purity

Following synthesis, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatography : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to assess chemical purity by separating the final product from any starting materials or byproducts. fishersci.com These methods confirm that the product is a single, pure compound.

Mass Spectrometry (MS) : This is the definitive technique for confirming isotopic incorporation. When analyzed by LC-MS/MS, this compound is identified by its unique molecular weight, which is 8 mass units higher than the unlabeled analog. For quantification and confirmation, a specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode. For this compound, this transition has been established as m/z 729.4 → m/z 416.5. scholarsresearchlibrary.com This fragmentation pattern is unique to the molecule, confirming both its mass and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and is used to confirm the precise location of the deuterium atoms.

¹H NMR : In the proton NMR spectrum, the signals corresponding to the protons on the sec-butyl chain will be absent or significantly diminished, providing direct evidence of successful deuteration at those positions. uni-freiburg.de

²H NMR : A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring it is suitable for its intended use as a high-purity internal standard.

| Analytical Technique | Purpose | Key Findings for this compound |

|---|---|---|

| UHPLC | Assess chemical purity and retention time | Single peak indicating high purity; co-elutes with unlabeled standard |

| Mass Spectrometry (MS/MS) | Confirm molecular weight and structural identity | Precursor ion at m/z 729.4; product ion at m/z 416.5 scholarsresearchlibrary.com |

| ¹H NMR Spectroscopy | Confirm location of deuterium by observing signal absence | Disappearance of signals for the 8 protons on the sec-butyl group |

Mass Spectrometry for Molecular Weight and Isotopic Abundance Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the successful synthesis of this compound. It verifies the molecular weight of the compound, confirming that eight hydrogen atoms have been replaced by deuterium atoms. The molecular weight of this compound is 729.68 g/mol , which is higher than the 721.63 g/mol of its non-labeled counterpart, reflecting the mass increase from the eight deuterium atoms. pharmaffiliates.comscbt.com

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can distinguish the deuterated compound from other molecules with similar nominal masses. lgcstandards.com Tandem mass spectrometry (MS/MS) is frequently employed, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In these analyses, specific precursor-to-product ion transitions are monitored. For this compound, a typical transition monitored is from a mass-to-charge ratio (m/z) of 729.4 to 416.5. researchgate.net This specific fragmentation pattern serves as a signature for the compound, ensuring its accurate detection and quantification, especially when used as an internal standard in complex biological matrices. scholarsresearchlibrary.comresearchgate.net

Table 1: Mass Spectrometry Data for Hydroxy Itraconazole and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored MS/MS Transition (m/z) | Source(s) |

|---|---|---|---|---|

| Hydroxy Itraconazole | C₃₅H₃₈Cl₂N₈O₅ | 721.63 | 716.5 → 402.6 | pharmaffiliates.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of the deuterium atoms within the this compound molecule. While mass spectrometry confirms the presence of the correct number of deuterium atoms, NMR provides structural information, confirming where the isotopic labeling has occurred. chembuyersguide.com

The most common form of deuteration for this compound is on the sec-butyl group attached to the triazolone ring. lgcstandards.com ¹H NMR (Proton NMR) is particularly useful for this verification. In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the sec-butyl group of the unlabeled compound would be absent or significantly diminished. The disappearance of these specific proton signals provides direct evidence of successful deuteration at the intended positions. Advanced NMR experiments can further confirm the structure and isotopic distribution. chembuyersguide.com The IUPAC name, which specifies the location of the deuterium atoms, is 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-one. lgcstandards.com

Table 2: NMR Characterization Approach for this compound

| Technique | Purpose | Expected Observation for this compound | Source(s) |

|---|---|---|---|

| ¹H NMR | Verify position of deuterium labels | Absence of proton signals corresponding to the sec-butyl group protons. | chembuyersguide.comuobaghdad.edu.iq |

Chromatographic Purity Assessment

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical and isotopic purity of this compound. nih.govchembuyersguide.com These methods separate the main compound from any impurities, including starting materials, byproducts from the synthesis, or any remaining unlabeled Hydroxy Itraconazole.

Purity analysis is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netwaters.com Detection is often achieved using a UV detector or, more powerfully, a mass spectrometer (LC-MS/MS). nih.govnih.gov The use of LC-MS/MS allows for highly sensitive and selective quantification, ensuring that the purity of the deuterated standard is high (often >98%) and that it is suitable for its intended use in quantitative bioanalysis. medchemexpress.com The method validation includes parameters such as linearity, accuracy, precision, and stability to ensure reliable performance. researchgate.net

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Technique | HPLC or UPLC with MS/MS detection | nih.govwaters.com |

| Column | Reversed-Phase C18 | researchgate.netwaters.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) | scholarsresearchlibrary.comwaters.com |

| Detection | Mass Spectrometry (MS/MS) or UV | nih.govresearchgate.net |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Hydroxy Itraconazole |

| Itraconazole |

Advanced Bioanalytical Methodologies Utilizing Hydroxy Itraconazole D8

Principles of Quantitative Analysis with Stable Isotope-Labeled Internal Standards

Quantitative analysis in bioanalytical chemistry aims to determine the exact concentration of a substance in a biological sample. The complexity of matrices such as plasma and serum can significantly interfere with the analytical signal, leading to inaccurate results. Stable isotope-labeled internal standards are compounds that are chemically identical to the analyte of interest but have some of their atoms replaced with heavier isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

Matrix effects are a major challenge in bioanalysis, arising from the co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. This can lead to significant variability and inaccuracy in quantitative results. nih.gov

Hydroxy Itraconazole (B105839) D8, a deuterated analog of hydroxy itraconazole, serves as an ideal internal standard to compensate for these matrix effects. Because it is structurally and chemically almost identical to the analyte (hydroxy itraconazole), it exhibits similar behavior during sample preparation, chromatography, and ionization. lcms.cz Any signal suppression or enhancement experienced by the analyte will be mirrored by Hydroxy Itraconazole D8. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations caused by matrix effects are effectively normalized. nih.gov This ensures that the final calculated concentration of the analyte is not skewed by interferences from the biological matrix. One study noted that since the normalized matrix effect for their samples was close to 1, the method was deemed suitable for analysis. nih.gov

The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high accuracy and precision required in regulated bioanalysis. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of reproducibility of the measurement. fda.gov

By compensating for variations in sample extraction recovery and matrix effects, this compound ensures that the analytical method is both accurate and precise. shimadzu.com For instance, if a portion of the sample is lost during the extraction process, the ratio of the analyte to the internal standard remains constant, thus preserving the accuracy of the measurement. Several studies have demonstrated that methods employing deuterated internal standards for itraconazole and hydroxy itraconazole analysis achieve excellent accuracy and precision, with coefficients of variation (CV%) well within the accepted regulatory limits. nih.govnih.gov The use of such internal standards allows for the development of robust and reliable bioanalytical methods that can be confidently applied to pharmacokinetic and bioequivalence studies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This combination is particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices.

Effective chromatographic separation is essential to minimize interferences and ensure the accurate quantification of itraconazole and hydroxy itraconazole. The goal is to achieve baseline separation of the analytes from each other and from other matrix components, which helps to further reduce the impact of matrix effects. nih.gov

The choice of the stationary phase, or column chemistry, is a critical parameter in developing a robust LC method. For the analysis of itraconazole and hydroxy itraconazole, which are relatively hydrophobic molecules, reversed-phase chromatography is the most common approach. C18 columns are widely used due to their ability to provide good retention and separation for such compounds. oup.comijrpb.com The selection of a specific C18 column can depend on factors such as particle size, pore size, and surface chemistry, which can influence the peak shape and resolution.

| Column Name | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Agilent Zorbax SB-C18 | 2.1 x 50 mm | 3.5 µm | nih.gov |

| Thermo Hypersil BDS C18 | 4.6 x 100 mm | 3 µm | oup.com |

| Inertsil C18 | 4.6 x 250 mm | 5 µm | oup.com |

| Zorbax Eclipse XDB C18 | 4.6 x 50 mm | 1.8 µm | researchgate.net |

| Enable C-18G | 4.6 x 250 mm | 5 µm | researchgate.net |

| Waters Acquity UPLC C8 | 2.1 x 50 mm | 1.7 µm | mdpi.com |

| Zorbax SB-C18 | 2.1 x 50 mm | 5 µm | nih.gov |

The mobile phase composition, consisting of an aqueous and an organic component, is optimized to achieve the desired retention and separation of the analytes. The organic solvent is typically acetonitrile (B52724) or methanol, while the aqueous phase is often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analytical run, is frequently employed for the analysis of itraconazole and hydroxy itraconazole. nih.govresearchgate.net This technique allows for the efficient elution of compounds with a wide range of polarities, leading to shorter run times and improved peak shapes. The specific gradient profile, including the initial and final mobile phase compositions and the rate of change, is carefully optimized to achieve the best possible separation.

| Aqueous Phase (A) | Organic Phase (B) | Gradient Program | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| 10 mM ammonium formate in water with 1% formic acid | 0.1% formic acid in acetonitrile | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B | 0.500 | nih.gov |

| 10 mM ammonium formate in ultrapure water + 0.1% formic acid | Acetonitrile + 0.1% formic acid | Stepwise gradient elution | Not specified | nih.gov |

| 0.08M tetrabutylammonium (B224687) hydrogen sulfate (B86663) buffer | Acetonitrile | 80:20 (v/v) | Not specified | oup.com |

| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Gradient: 0-0.5 min (5% B), 3 min (50% B), 4-7 min (100% B), 9-10 min (5% B) | 0.4 | mdpi.com |

Mass Spectrometric Detection Parameters

Mass spectrometry (MS) is the cornerstone for the sensitive and specific detection of hydroxy itraconazole and its deuterated internal standard, this compound. Optimization of MS parameters is critical for achieving the desired levels of sensitivity and accuracy.

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of hydroxy itraconazole. shimadzu.com ESI is a soft ionization method that is well-suited for polar and thermally labile molecules like hydroxy itraconazole, minimizing fragmentation within the ion source and maximizing the signal of the precursor ion. Analyses are typically performed in the positive ion mode, which effectively generates protonated molecules ([M+H]⁺) of the analyte and the internal standard. nih.govnih.gov Optimized ESI source parameters include the ion spray voltage, gas flows (nebulizer and heater gas), and temperature to ensure efficient desolvation and ionization of the analytes as they elute from the chromatographic column. nih.govnih.gov

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

The precursor ion for hydroxy itraconazole is its protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 721.2. nih.gov Upon collision-induced dissociation, this precursor ion fragments into several product ions, with the most stable and abundant one, at m/z 408.3, typically selected for quantification. nih.govcore.ac.uk For the internal standard, this compound, the precursor ion would be expected at m/z 729.7, and a corresponding stable product ion would be selected for monitoring. While specific transitions for this compound are established during method development, transitions for other deuterated standards like Itraconazole-d3 (m/z 708.2 → 435.4) provide insight into the fragmentation patterns. nih.govnih.gov

Table 2: MRM Transitions for Hydroxy Itraconazole and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Hydroxy Itraconazole | 721.2 | 408.3 nih.gov |

| Itraconazole | 705.3 | 392.3 nih.gov |

The optimization of collision energy (CE) is a critical step in method development to ensure efficient fragmentation of the precursor ion and to maximize the signal of the chosen product ion. The optimal CE is compound-dependent. For hydroxy itraconazole, reported collision energy values vary between different instruments and methods, with values such as 35 V and 52 V being documented. nih.govnih.govcore.ac.uk In addition to CE, other compound-dependent parameters like the declustering potential (DP) and cell exit potential (CXP) are fine-tuned to guide the ions through the mass spectrometer efficiently, thereby enhancing sensitivity. nih.gov For hydroxy itraconazole, a declustering potential of 94.00 V and a cell exit potential of 11.00 V have been reported in one study. nih.gov

Sample Preparation Techniques for Complex Biological Matrices

The accurate measurement of hydroxy itraconazole in biological samples such as plasma requires effective sample preparation to remove proteins and other interfering substances.

Protein Precipitation (PP) Methodologies

Protein precipitation is a widely used technique for sample preparation in the analysis of hydroxy itraconazole due to its simplicity, speed, and efficiency. shimadzu.comnih.gov This method involves the addition of an organic solvent or an acid to the biological sample, which denatures and precipitates the proteins.

Commonly used precipitating agents include acetonitrile and methanol. nih.gov In one method, proteins were precipitated by adding acetonitrile containing 0.5% formic acid to the plasma sample. nih.gov Another approach involved a one-step protein precipitation using a mixture of 1.0 M perchloric acid and methanol. nih.gov After the addition of the precipitating agent, the sample is typically vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and the internal standard, is then transferred for analysis by LC-MS/MS. nih.govnih.gov In some procedures, the supernatant is evaporated to dryness and then reconstituted in a solution compatible with the mobile phase to concentrate the sample and improve chromatographic performance. nih.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely employed technique for the sample cleanup and concentration of analytes from complex biological matrices like plasma prior to chromatographic analysis. In methods utilizing this compound as an internal standard, SPE protocols are optimized to ensure efficient and reproducible extraction of both the analyte (hydroxy itraconazole) and the internal standard.

A common approach involves the use of hydrophilic-lipophilic balance (HLB) cartridges. The protocol typically begins with the conditioning of the SPE cartridge, followed by loading of the pre-treated plasma sample. After a washing step to remove interfering endogenous components, the analyte and this compound are eluted with an appropriate organic solvent or solvent mixture. Research has demonstrated that this technique yields clean extracts and satisfactory recovery for both compounds.

Detailed studies have quantified the recovery of this compound from human plasma using SPE. In one validated method, the extraction recovery of this compound was determined to be 50.16%. arabjchem.org This level of recovery, when consistent across different sample concentrations, is considered acceptable for a robust bioanalytical method, as the internal standard is used to normalize for variations in extraction efficiency.

| Compound | Extraction Method | Mean Recovery (%) |

|---|---|---|

| This compound | Solid Phase Extraction (SPE) | 50.16 |

Liquid-Liquid Extraction (LLE) Considerations

Liquid-Liquid Extraction (LLE) presents an alternative to SPE for the extraction of this compound and its non-deuterated counterpart from biological samples. LLE is often considered a more classical extraction technique but remains a valuable tool in bioanalysis. The primary consideration in developing an LLE protocol is the selection of an appropriate organic solvent that provides high extraction efficiency for the compounds of interest while minimizing the co-extraction of interfering substances.

For compounds like hydroxy itraconazole and its deuterated analog, a water-immiscible organic solvent is used to extract the analytes from the aqueous biological matrix. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the polarity of the organic solvent. While specific recovery percentages for this compound using LLE are not as frequently reported as for SPE in the reviewed literature, LLE is often highlighted for its simplicity and cost-effectiveness. It can be less labor-intensive and time-consuming than SPE, which can be advantageous in high-throughput environments. nih.gov The choice between SPE and LLE often depends on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and throughput.

Method Validation Parameters for Bioanalytical Application

The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for their intended purpose. When this compound is used as an internal standard, the validation process assesses various parameters to confirm that the method can accurately and precisely quantify the analyte of interest.

Selectivity and Specificity Assessment

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of methods using this compound, this involves ensuring that no endogenous components of the biological matrix interfere with the detection of either the analyte (hydroxy itraconazole) or the internal standard.

In a validated LC-MS/MS method, the selectivity was assessed by analyzing blank human plasma samples from multiple sources. The results demonstrated no significant interference from endogenous matrix components at the retention times corresponding to hydroxy itraconale and this compound. arabjchem.org This high degree of selectivity is a key advantage of using a stable isotope-labeled internal standard in conjunction with mass spectrometric detection, as the mass difference between the analyte and the deuterated standard allows for their distinct and unambiguous detection.

Sensitivity and Lower Limit of Quantification (LLOQ) Determination

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. While the LLOQ is formally determined for the analyte being quantified (hydroxy itraconazole), the ability of the method to detect the internal standard, this compound, at its working concentration is implicitly confirmed during the validation of the assay's sensitivity.

For the quantification of hydroxy itraconazole, validated methods have established LLOQs in the range of 0.946 ng/mL to 1.00 ng/mL in human plasma. tandfonline.comnih.gov The consistent and reproducible detection of this compound at its specified concentration across the entire calibration range, including at the LLOQ of the analyte, is a prerequisite for a valid assay.

Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the analyte (hydroxy itraconazole) to the peak area of the internal standard against the concentration of the analyte.

Validated methods have demonstrated excellent linearity for the quantification of hydroxy itraconale over specific concentration ranges. For instance, a linear range of 0.946 to 224.908 ng/mL has been reported. tandfonline.com The consistent response of this compound across this range is fundamental to the linearity of the calibration curve and the accuracy of the subsequent quantification.

| Analyte | Linearity Range (ng/mL) |

|---|---|

| Hydroxy Itraconazole | 0.946 - 224.908 |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. Both are critical parameters in bioanalytical method validation and are assessed through intra-day (within a single day) and inter-day (over several days) analyses of quality control (QC) samples at different concentration levels.

In studies where this compound was used as the internal standard for the quantification of hydroxy itraconazole, the intra-day and inter-day precision were consistently found to be within acceptable limits, typically with a relative standard deviation (RSD) of ≤15%. The accuracy of these methods also met the acceptance criteria, with the mean calculated concentrations being within ±15% of the nominal values. The use of a deuterated internal standard like this compound is instrumental in achieving such high levels of accuracy and precision, as it effectively compensates for potential variability in sample processing and instrument response.

| Parameter | Analyte | Acceptance Criteria (RSD %) |

|---|---|---|

| Intra-day Precision | Hydroxy Itraconazole | ≤15 |

| Inter-day Precision | Hydroxy Itraconazole | ≤15 |

Extraction Recovery Efficiency

The primary role of an internal standard is to compensate for the variability inherent in sample preparation, including the extraction process. aptochem.com Ideally, a SIL-IS will exhibit extraction recovery that is highly similar to that of the target analyte. aptochem.comresearchgate.net This ensures that any loss of analyte during extraction is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio for quantification.

Table 1: Comparative Extraction Recovery Data

| Compound | Mean Recovery (%) |

|---|---|

| This compound | 50.16 |

| Hydroxy Itraconazole | 53.73 |

| Itraconazole-d9 | 49.68 |

| Itraconazole | 52.07 |

Matrix Effect Evaluation

The matrix effect, which describes the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, is a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comkcasbio.comuu.nl It can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the method. chromatographyonline.com The use of a co-eluting SIL-IS like this compound is the most recognized technique to correct for these matrix effects. chromatographyonline.comkcasbio.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, which normalizes the analytical response. kcasbio.com

The evaluation is typically performed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. researchgate.net For a method to be considered free of significant matrix effects, the IS-normalized matrix factor should be close to 1, with a coefficient of variation (%CV) of ≤15%. nih.gov

In studies involving Itraconazole and its metabolites, the use of deuterated internal standards has proven effective. One validation study reported that the normalized matrix effect for Hydroxy Itraconazole was close to 1, indicating that the deuterated IS successfully compensated for matrix interferences. nih.gov Another study found that the matrix factor was close to 1.0 at both high and low quality control levels, indicating minimal ion suppression or enhancement. However, it is important to note that in some cases, particularly with deuterated standards, a phenomenon known as "differential matrix effects" can occur if there are slight differences in retention times between the analyte and the IS in an area of changing ion suppression. bris.ac.uk

Table 2: Example Matrix Effect Evaluation for Hydroxy Itraconazole

| Quality Control Level | Mean Matrix Factor | CV (%) | Matrix Effect (%) |

|---|---|---|---|

| Low (LQC) | 1.119 | 7.99 | -11.93 |

| High (HQC) | 0.999 | 2.61 | 0.08 |

Stability Assessments (Short-term, Long-term, Freeze-thaw)

Assessing the stability of an analyte and its internal standard in the biological matrix under various storage and handling conditions is a critical component of method validation. innovareacademics.in Biological samples are often stored for extended periods and may undergo multiple freeze-thaw cycles before analysis. nih.govnih.gov Stability evaluations typically include short-term (bench-top) stability at room temperature, long-term stability in a freezer, and freeze-thaw stability. nih.govinnovareacademics.in

For methods utilizing this compound, the stability of the deuterated standard is expected to be identical to that of the non-deuterated analyte.

Freeze-thaw Stability: In one study, spiked plasma samples containing Itraconazole and Hydroxy Itraconazole were found to be stable after three freeze-thaw cycles, with percent stability ranging from 101.3% to 110.2% for Hydroxy Itraconazole. scholarsresearchlibrary.com

Short-term (Bench-top) Stability: Quality control samples were kept at room temperature for approximately 10 hours and showed acceptable stability. nih.gov

Long-term Stability: The stability of Hydroxy Itraconazole in human plasma has been confirmed for at least 127 days when stored at -22±5 °C. Vendor-supplied data for this compound indicates it is stable for up to 3 years as a powder at -20°C and for 2 years in a solvent at -80°C. medchemexpress.com

It is important, however, to consider that in some instances, deuterated standards can be susceptible to back-exchange of deuterium for hydrogen, particularly if stored in aqueous solutions for extended periods, which could compromise the assay. scispace.com

Table 3: Summary of Stability Assessment Results for Hydroxy Itraconazole

| Stability Test | Conditions | Duration | Result (% Stability) |

|---|---|---|---|

| Freeze-Thaw | 3 cycles | N/A | 101.3 - 110.2 |

| Short-Term (Bench-top) | Room Temperature | ~10 hours | Stable |

| Long-Term | Frozen Plasma at -22±5 °C | 127 days | Stable |

| Long-Term (Stock) | In Solvent at -80°C | 2 years | Stable |

Comparative Analysis with Non-deuterated Analogues in Method Development

In quantitative bioanalysis, the choice of internal standard is a critical decision that impacts the reliability and robustness of the method. aptochem.com While structural (or analogue) internal standards are sometimes used, stable isotope-labeled internal standards like this compound are widely considered the gold standard. researchgate.netkcasbio.comscispace.com

The primary advantage of a SIL-IS is that its chemical and physical properties are nearly identical to the analyte. researchgate.net This results in very similar, if not identical, behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com A structural analogue, which is a different chemical entity, may have different extraction efficiencies, chromatographic retention times, and ionization responses. scispace.com

This difference is crucial for compensating for matrix effects. kcasbio.com Since a SIL-IS like this compound co-elutes with the analyte, it is subjected to the same matrix-induced ion suppression or enhancement at the exact same time, providing effective normalization. aptochem.combris.ac.uk A non-deuterated analogue that elutes even slightly differently may not experience the same matrix effect, leading to inaccurate results. bris.ac.uk

Studies have shown that replacing a well-functioning analogous internal standard with a SIL-IS can significantly improve the precision and accuracy of an assay. scispace.com The use of deuterated analogues has been shown to reduce the relative standard deviation (RSD) and bring accuracy percentages to within acceptable limits when analyzing samples across different complex matrices. lcms.cz Furthermore, regulatory bodies often favor methods that incorporate SIL-IS due to the increased data reliability. kcasbio.com While SIL-IS can be more expensive and may occasionally exhibit unexpected behaviors like chromatographic shifts or deuterium-hydrogen exchange, their ability to improve data quality makes them the superior choice for robust and reliable method development. kcasbio.comscispace.com

Table 4: Comparison of Internal Standard Types

| Feature | This compound (SIL-IS) | Non-deuterated Analogue |

|---|---|---|

| Chemical Structure | Virtually identical to analyte | Similar, but different compound |

| Chromatographic Elution | Co-elutes with analyte | Elutes at a different time |

| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte |

| Matrix Effect Compensation | High (normalizes suppression/enhancement) | Low to moderate (less reliable) |

| Accuracy & Precision | Generally higher | Generally lower |

| Method Robustness | High | Moderate |

| Cost | Higher | Lower |

Mechanistic Investigations in Drug Metabolism Research

Elucidation of Cytochrome P450-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of drugs, including itraconazole (B105839). Hydroxy Itraconazole D8 plays a pivotal role in characterizing the interactions between itraconazole, its metabolites, and CYP isoforms.

Research has unequivocally identified CYP3A4 as the principal enzyme responsible for the hydroxylation of itraconazole to hydroxyitraconazole (B3325177). nih.govnih.govresearchgate.net In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the major catalyst in this metabolic conversion. nih.gov The potent and specific inhibition of CYP3A4 by itraconazole and its metabolites is a cornerstone of its drug-drug interaction profile. nih.govresearchgate.netmetajournal.com The metabolism of itraconazole is highly stereoselective, with only two of its four stereoisomers, (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, being metabolized by CYP3A4 to form hydroxyitraconazole. nih.govnih.gov Despite this, all four stereoisomers are potent inhibitors of CYP3A4. nih.gov In preclinical models, such as in canines, while CYP3A12 shows activity, CYP2D15 has also been identified as contributing to itraconazole hydroxylation. nih.gov The use of deuterated standards like this compound in such studies allows for precise quantification of the metabolite formed, aiding in the accurate determination of the specific contributions of different CYP isoforms.

The kinetic parameters of enzymatic reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the efficiency and capacity of metabolic pathways. For the metabolism of itraconazole and its metabolites by CYP3A4, these parameters have been determined in various in vitro systems. Itraconazole itself exhibits a low unbound Km of 3.9 nM, indicating a high affinity for CYP3A4. nih.gov The major metabolite, hydroxyitraconazole, and a subsequent metabolite, keto-itraconazole, are also substrates for CYP3A4, with unbound Km values of 27 nM and 1.4 nM, respectively. nih.govresearchgate.net These findings highlight the complex interplay of multiple compounds competing for and being metabolized by the same enzyme.

| Compound | Unbound Km (nM) | Unbound Ki (nM) | Unbound IC50 (nM) | Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) |

|---|---|---|---|---|

| Itraconazole | 3.9 | 1.3 | 6.1 | 69.3 |

| Hydroxyitraconazole | 27 | 14.4 | 4.6 | 19.8 |

| Keto-itraconazole | 1.4 | - | 7.0 | 62.5 |

| N-desalkyl-itraconazole | - | - | 0.4 | - |

Application of Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The substitution of hydrogen with deuterium at a specific molecular position can slow down a chemical reaction if the bond to that atom is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in mechanistic enzymology. nih.gov

By comparing the rate of metabolism of a non-deuterated compound with its deuterated counterpart, such as this compound, researchers can determine if the C-H bond cleavage is a rate-limiting step in the enzymatic reaction. nih.gov A significant KIE (a ratio of the rates of the light to the heavy isotope greater than 1) would indicate that the hydroxylation step is kinetically significant. nih.gov The use of deuterated compounds can help to elucidate the intricate details of the catalytic cycle of CYP450 enzymes. nih.gov While specific KIE studies on this compound are not extensively reported in the reviewed literature, the principles of KIE are broadly applied in drug metabolism research to understand enzyme mechanisms. uniupo.itunito.it

Deuterium labeling can also be instrumental in tracing the metabolic fate of a drug and understanding the stereochemical nuances of its metabolism. uniupo.ituniupo.it The metabolism of itraconazole is known to be highly stereoselective, with CYP3A4 preferentially metabolizing certain stereoisomers. nih.govresearchgate.net The use of stereospecifically deuterated analogs of itraconazole and hydroxyitraconazole could provide deeper insights into the orientation of the substrate within the active site of CYP3A4 and the factors governing this stereoselectivity. Such studies can help to explain why only certain stereoisomers of itraconazole are converted to hydroxyitraconazole. nih.gov

Studies on Metabolic Fate in In Vitro and Preclinical Models

Use in Liver Microsomal and Hepatocyte Incubation Systems

The study of drug metabolism is crucial for understanding a compound's efficacy and potential for drug-drug interactions. In vitro systems, such as liver microsomes and hepatocytes, are fundamental tools in these investigations. Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Hepatocytes, as the primary liver cells, provide a more complete metabolic system, containing both phase I and phase II enzymes in a cellular environment.

In the context of itraconazole metabolism, these in vitro systems are instrumental in elucidating the formation of its major active metabolite, hydroxy itraconazole. The deuterated variant, this compound, serves a critical role in the precise quantification of hydroxy itraconazole formed during these incubation studies. Due to its structural similarity and identical physicochemical properties to the non-labeled compound, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its distinct mass allows for differentiation from the non-labeled metabolite, ensuring accurate measurement of the metabolite's formation rate and extent.

While the primary application of this compound in these systems is as an internal standard, the principles of drug metabolism research allow for its potential use in mechanistic studies. The introduction of deuterium at specific molecular positions can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the heavier isotope. By comparing the metabolism of deuterated and non-deuterated hydroxy itraconazole, researchers could theoretically investigate the rate-limiting steps in its further biotransformation and the specific enzymatic mechanisms involved. However, specific studies detailing the use of this compound for such mechanistic purposes in liver microsomal and hepatocyte systems are not extensively documented in publicly available research.

The following table summarizes the key applications of these in vitro systems in the study of hydroxy itraconazole metabolism.

| In Vitro System | Primary Application in Hydroxy Itraconazole Research | Role of this compound |

| Liver Microsomes | - Characterization of CYP-mediated formation of hydroxy itraconazole. - Kinetic studies of hydroxy itraconazole formation (e.g., Km, Vmax). - Inhibition studies of CYP enzymes by itraconazole and hydroxy itraconazole. | - Internal standard for accurate LC-MS quantification of hydroxy itraconazole. |

| Hepatocytes | - Investigation of both phase I and phase II metabolism of itraconazole and hydroxy itraconazole. - Studies on cellular uptake and efflux of itraconazole and its metabolites. - Assessment of enzyme induction potential. | - Internal standard for quantitative analysis of intracellular and extracellular hydroxy itraconazole concentrations. |

Evaluation of Biotransformation in Animal Models (excluding clinical outcomes)

Animal models are essential for understanding the in vivo biotransformation of drug candidates before human studies. These models provide a complex biological system to study the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites.

Research in animal models has demonstrated that hydroxy itraconazole is formed systemically and can reach significant concentrations, often exceeding those of the parent drug, itraconazole. These preclinical findings are critical for predicting the metabolic fate of itraconazole in humans and for designing subsequent clinical studies.

Investigating Drug-Drug Interactions at the Metabolic Level

Impact on Enzyme Inhibition and Induction (e.g., CYP3A4 inhibition by itraconazole and its metabolite)

Itraconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a vast number of clinically used drugs. This inhibition is a primary cause of significant drug-drug interactions (DDIs). Mechanistic studies have revealed that not only itraconazole but also its major metabolite, hydroxy itraconazole, are strong inhibitors of CYP3A4. In fact, some studies suggest that hydroxy itraconazole is as potent, or even more potent, than the parent compound in inhibiting this key enzyme.

In vitro studies using human liver microsomes are fundamental in characterizing the inhibitory potential of both itraconazole and hydroxy itraconazole. These studies determine key inhibitory constants such as the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki (the inhibition constant). The accurate quantification of substrate metabolism in these assays is paramount, and this is where deuterated internal standards like this compound play a vital, albeit indirect, role by ensuring the precision of analytical measurements.

The following table presents a summary of research findings on the CYP3A4 inhibitory properties of itraconazole and hydroxy itraconazole from in vitro studies.

| Compound | Inhibitory Potency on CYP3A4 | Research Finding |

| Itraconazole | Potent Inhibitor | Consistently demonstrates strong inhibition of CYP3A4 activity in human liver microsomes. |

| Hydroxy Itraconazole | Potent Inhibitor | Often found to be equipotent or more potent than itraconazole in inhibiting CYP3A4. |

Role in Understanding Altered Metabolite Formation

The potent inhibition of CYP3A4 by both itraconazole and its metabolite, hydroxy itraconazole, leads to a complex scenario of auto-inhibition. This means that as itraconazole is metabolized to hydroxy itraconazole, both the parent drug and the newly formed metabolite inhibit the very enzyme responsible for this conversion.

This auto-inhibition can lead to altered and often non-linear pharmacokinetics of itraconazole, where an increase in dose does not result in a proportional increase in drug exposure. The formation of hydroxy itraconazole is therefore a critical factor in understanding the dose-dependent pharmacokinetics of itraconazole.

By studying the formation of hydroxy itraconazole in the presence of varying concentrations of itraconazole in vitro, researchers can model and predict the extent of this auto-inhibition. The use of this compound as an internal standard in these studies is essential for obtaining the high-quality quantitative data needed to accurately characterize these complex metabolic interactions. Understanding the dynamics of altered metabolite formation is crucial for predicting the DDI potential of itraconazole and for guiding its safe and effective use in clinical practice.

Research Applications of Hydroxy Itraconazole D8 Beyond Bioanalysis

Utilization in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Stable isotope-labeled compounds like Hydroxy Itraconazole (B105839) D8 are invaluable in ADME studies, which are fundamental to drug discovery and development. princeton.edumoravek.com The incorporation of deuterium (B1214612) atoms creates a heavier version of the molecule that is chemically identical in its biological behavior but distinguishable by mass spectrometry. moravek.comscispace.com This property allows researchers to accurately track the compound's fate in complex biological systems. metsol.com

Permeability Studies in Cell-Based Models

The assessment of a drug's ability to permeate biological membranes is a key component of ADME profiling. Cell-based models, such as the widely used Caco-2 cell line, are employed to predict intestinal drug absorption. frontiersin.orgmdpi.com In these assays, Hydroxy Itraconazole D8 can be used alongside its non-labeled counterpart to investigate transport mechanisms. By applying both compounds simultaneously or in parallel experiments, researchers can precisely measure the permeability of hydroxy itraconazole. The distinct mass of the D8 isotopologue allows for its clear differentiation from the non-labeled form, even in the presence of endogenous substances, thus ensuring accurate quantification of transport across the cell monolayer. clearsynth.com

Protein Binding Equilibrium Dialysis and Ultrafiltration in Research Models

The extent to which a drug binds to plasma proteins significantly influences its distribution and availability to target tissues. nih.gov Techniques like equilibrium dialysis and ultrafiltration are standard methods for determining the unbound fraction of a drug in plasma. In these research models, this compound can serve as an internal standard. nih.gov By adding a known concentration of the deuterated standard to the plasma sample before the experiment, any non-specific binding or loss of the analyte during the procedure can be accurately accounted for. musechem.com This ensures a more precise determination of the protein binding characteristics of hydroxy itraconazole, which is crucial for understanding its pharmacokinetic profile. musechem.comassumption.edu

Metabolic Stability Assays for Lead Optimization

During the lead optimization phase of drug discovery, assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions. nih.gov These assays typically involve incubating the test compound with liver microsomes or other metabolic enzyme systems. This compound is an ideal tool for these studies. Its use as an internal standard allows for the precise quantification of the parent compound over time, as it is metabolized. clearsynth.com The deuterium labeling does not significantly alter the rate of metabolism, making it a reliable tracer for the non-labeled drug. assumption.edu This accurate measurement of metabolic turnover helps researchers to identify and optimize compounds with favorable metabolic profiles. metsol.com

Application as a Reference Standard in Quality Control and Research Laboratories

The reliability and accuracy of analytical measurements are paramount in both pharmaceutical quality control and research. clearsynth.com this compound serves as a high-quality reference standard in these settings, ensuring the integrity of analytical data. aquigenbio.comqcchemical.comlgcstandards.comsimsonpharma.com

Assurance of Analytical Measurement Comparability

As a certified reference material, this compound provides a benchmark for the development and validation of analytical methods. clearsynth.comaquigenbio.com Its well-characterized purity and isotopic enrichment allow laboratories to calibrate their instruments and validate their assays with a high degree of confidence. clearsynth.com The use of a common reference standard across different laboratories and studies ensures that analytical results are comparable and reproducible. musechem.com This is particularly important in multi-site clinical trials or when comparing data generated over a long period.

| Application Area | Role of this compound | Benefit |

| Method Development | Reference analyte | Establishes assay parameters (e.g., retention time, fragmentation pattern) |

| Method Validation | Quality control sample | Confirms accuracy, precision, linearity, and sensitivity of the assay nih.gov |

| Instrument Calibration | Calibration standard | Ensures accurate quantification of the non-labeled analyte clearsynth.com |

Inter-laboratory Proficiency Testing

Proficiency testing is a critical component of quality assurance for analytical laboratories. In these programs, a central organizing body distributes identical samples to multiple laboratories for analysis. This compound can be incorporated into these test samples as a blind analyte or as an internal standard. By comparing the results from different laboratories against the known, certified value of the reference material, the proficiency testing scheme can assess the accuracy and reliability of each laboratory's analytical performance. This process helps to identify potential issues with methodology or instrumentation and ensures a high standard of quality across the participating institutions.

Novel Research Paradigms Enabled by Stable Isotope Labeling

The incorporation of stable isotopes, such as deuterium, into drug molecules has become a powerful tool in pharmaceutical research, moving beyond simple quantification in bioanalysis. medchemexpress.com The use of compounds like this compound, a deuterium-labeled version of the active itraconazole metabolite, enables sophisticated research methodologies that provide deeper insights into drug behavior in biological systems. medchemexpress.comfishersci.dkscbt.com Deuteration, or the replacement of hydrogen with its heavy isotope deuterium, can subtly influence the pharmacokinetic and metabolic profiles of drugs, a property that researchers can leverage to explore complex biological processes. medchemexpress.com

Pathway Elucidation in Complex Biological Systems

The metabolic journey of itraconazole in the body is intricate, involving multiple transformation steps primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Itraconazole is extensively metabolized by the liver, with its main active metabolite being hydroxy-itraconazole (OH-ITZ). nih.govnih.gov However, the pathway continues, with OH-ITZ being further converted into other metabolites such as keto-itraconazole and N-desalkyl itraconazole (ND-ITZ). nih.gov

The use of stable isotope-labeled compounds like this compound is instrumental in untangling such complex metabolic networks. By introducing a deuterated version of a known metabolite, researchers can accurately trace its specific fate without confusion with the same metabolite produced endogenously from the parent drug. This allows for precise investigation of downstream metabolic events. For instance, administering this compound allows scientists to follow its conversion to subsequent deuterated metabolites, thereby confirming and quantifying the flux through specific metabolic routes. This approach helps to answer critical questions about the rate and extent of sequential metabolism and the potential for a metabolite to act as a substrate for further enzymatic reactions.

This precise tracing capability is invaluable for building a complete picture of a drug's disposition, identifying all significant metabolic products, and understanding the enzymes responsible for each step.

Table 1: Key Metabolites in the Itraconazole Pathway

| Parent Compound | Primary Metabolizing Enzyme | Key Metabolites | Antifungal Activity |

|---|---|---|---|

| Itraconazole | Cytochrome P450 3A4 (CYP3A4) | Hydroxy-itraconazole (OH-ITZ) | Active |

| Hydroxy-itraconazole | Cytochrome P450 3A4 (CYP3A4) | Keto-itraconazole (KT-ITZ) | Not specified |

This table summarizes the primary metabolic pathway of itraconazole as identified in research studies. Data sourced from nih.gov.

Development of Advanced Pharmacological Models

Advanced pharmacological models, such as physiologically based pharmacokinetic (PBPK) and population pharmacokinetic (PopPK) models, are essential for predicting a drug's behavior in diverse populations and scenarios. nih.govresearchgate.net However, building accurate models for drugs like itraconazole is challenging due to its highly variable absorption and complex, non-linear pharmacokinetics. nih.govresearchgate.net

The development and verification of these sophisticated models rely on high-quality clinical data, where the precise quantification of the parent drug and its key metabolites is paramount. This is where this compound and other deuterated analogs play a critical, albeit often behind-the-scenes, role. In the analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that generate the data for this modeling, deuterated compounds are used as ideal internal standards. researchgate.netcore.ac.uk Because they are nearly identical chemically to the analyte being measured but have a different mass, they can be used to correct for variability during sample processing and analysis, leading to highly accurate and robust concentration measurements. researchgate.net

This analytical precision is the bedrock upon which reliable pharmacokinetic models are built. For example, a PBPK model for itraconazole was developed to describe the pharmacokinetics of both the parent drug and its hydroxy metabolite (OH-ITZ), which helped in predicting drug-drug interactions. researchgate.net Similarly, a population PK model was created to quantify the effects of food and different drug formulations on the absorption of itraconazole and the formation of OH-ITZ. nih.gov The accuracy of the data used to construct and validate these models, ensured by the use of deuterated standards, is what gives them their predictive power.

Table 2: Application of Stable Isotopes in Pharmacological Modeling of Itraconazole

| Model Type | Research Objective | Role of Deuterated Standard (e.g., this compound) |

|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Model | To describe itraconazole and OH-ITZ pharmacokinetics and predict drug-drug interactions. researchgate.net | Used as an internal standard for highly accurate quantification of analytes in plasma samples, providing reliable data for model building and verification. researchgate.net |

Conclusion and Future Perspectives in Deuterated Compound Research

Current Impact of Hydroxy Itraconazole (B105839) D8 on Drug Metabolism Research

Hydroxy Itraconazole D8, a deuterated form of the primary active metabolite of Itraconazole, plays a pivotal role in contemporary drug metabolism research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govaptochem.comclpmag.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis because it shares near-identical physicochemical properties with the analyte being measured—in this case, the non-deuterated Hydroxy Itraconazole. aptochem.comscispace.com

The key impact of this compound lies in its ability to significantly enhance the accuracy, precision, and robustness of pharmacokinetic assays. researchgate.net In drug metabolism studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the parent drug and its metabolites is essential. musechem.comacs.org this compound co-elutes with the endogenous Hydroxy Itraconazole during chromatographic separation, allowing it to effectively compensate for variations that can occur during sample preparation, injection, and ionization within the mass spectrometer. aptochem.comkcasbio.com This normalization is crucial for minimizing matrix effects, where other components in a biological sample (like plasma or urine) can suppress or enhance the instrument's response to the analyte. kcasbio.comclearsynth.com

By enabling reliable quantification, this compound is instrumental in:

Defining Pharmacokinetic Profiles: Accurately determining the concentration-time course of Hydroxy Itraconazole in biological fluids, which is vital for understanding its half-life, bioavailability, and clearance. nih.govresearchgate.net

Therapeutic Drug Monitoring (TDM): Ensuring that concentrations of the active metabolite are within the therapeutic window, which is critical for antifungal agents like Itraconazole where efficacy is concentration-dependent. clpmag.comuthscsa.edunih.gov

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of Itraconazole, a known inhibitor of the CYP3A4 enzyme. nih.govnih.gov

Table 1: Application of this compound in Drug Metabolism Research

| Application Area | Role of this compound | Research Impact |

|---|---|---|

| Pharmacokinetic (PK) Studies | Internal Standard for LC-MS/MS | Enables accurate measurement of metabolite levels over time, crucial for ADME profiling. nih.govacs.org |

| Bioequivalence Studies | Quantitative Reference | Ensures reliable comparison between different formulations of Itraconazole. nih.govresearchgate.net |

| Therapeutic Drug Monitoring (TDM) | Calibrator/Control | Improves the precision of assays used to optimize patient dosing and ensure efficacy. clpmag.com |

| Metabolite Identification | Tracer/Reference Compound | Aids in distinguishing the metabolite from background noise and matrix interference in complex biological samples. nih.gov |

Emerging Trends in Stable Isotope Chemistry and Deuterated Drug Development

The field of stable isotope chemistry is undergoing a significant evolution, moving beyond the traditional use of deuterated compounds as mere analytical standards. nih.gov A major emerging trend is the development of deuterated compounds as new chemical entities (NCEs) or improved versions of existing drugs, a strategy often termed the "deuterium switch". nih.govnih.gov This approach leverages the kinetic isotope effect, where the substitution of hydrogen with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This stronger bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. researchgate.netsemanticscholar.org

This strategic deuteration can lead to several therapeutic advantages:

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life. pharmaffiliates.comdntb.gov.ua

Enhanced Pharmacokinetic Profile: Benefits may include increased bioavailability, lower peak-to-trough fluctuations, and reduced dosing frequency. nih.govnih.gov

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially redirecting metabolism away from the formation of reactive or toxic byproducts. researchgate.netclearsynthdiscovery.com

Extended Patent Life: A deuterated version of an existing drug can often be patented as a new molecule, extending the commercial life of a successful therapy. nih.govclearsynthdiscovery.com

The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the therapeutic potential of this strategy and spurring increased investment in the field. nih.govnih.govacs.org The global market for deuterated drugs is now projected to grow significantly, with numerous deuterated compounds currently in various stages of clinical trials for conditions ranging from neurological disorders to oncology. clearsynthdiscovery.comdataintelo.comprecisionbusinessinsights.com This trend is supported by advancements in synthetic chemistry that make the creation of these complex molecules more efficient. musechem.commarketresearchcommunity.com

Table 2: Key Trends in Deuterated Compound Development

| Trend | Description | Potential Impact |

|---|---|---|

| "Deuterium Switch" | Developing deuterated analogues of existing, approved drugs. | Improved pharmacokinetics, enhanced safety profiles, and extended market exclusivity. nih.govnih.gov |

| De Novo Deuterated Drugs | Incorporating deuterium into novel drug candidates during the initial discovery phase. | Optimization of metabolic properties from the outset of drug development. nih.govpharmafocusasia.com |

| Advanced Isotopic Labeling | New and more efficient methods for incorporating stable isotopes into molecules. | Facilitates broader applications in metabolic research and drug discovery. musechem.comnih.gov |

| Market Growth & Investment | Increasing financial investment from pharmaceutical and biotech companies in deuterated drug R&D. | Acceleration of clinical trials and commercialization of new deuterated therapies. clearsynthdiscovery.comdataintelo.com |

Potential for Further Mechanistic Insights and Bioanalytical Advancements

The use of stable isotope-labeled compounds like this compound holds significant potential for deeper mechanistic studies and continued bioanalytical innovation. While its primary role is as an internal standard, this function is foundational to generating the high-quality data needed to probe the complexities of drug metabolism. clearsynth.com

Mechanistic Insights: Stable isotope labeling is an essential tool for elucidating complex metabolic pathways and understanding the dynamics of metabolic networks. acs.orgnih.gov By using this compound in conjunction with deuterated Itraconazole, researchers can more accurately trace the metabolic fate of the parent drug and the formation and clearance of its primary active metabolite. This can help answer fundamental questions about the enzymes involved, the rates of conversion, and how these processes are affected by genetic polymorphisms, disease states, or co-administered drugs. nih.gov Such studies provide valuable information for building predictive pharmacokinetic models and understanding mechanisms of drug-mediated toxicity. acs.orgnih.gov

Bioanalytical Advancements: The demand for greater sensitivity and precision in bioanalysis is continuous. The use of SIL-IS like this compound is central to the robustness of LC-MS/MS methods, which are the cornerstone of modern bioanalysis. aptochem.comresearchgate.net Future advancements will likely focus on developing ultra-sensitive methods to quantify analytes in microsamples (e.g., from dried blood spots or pediatric patients) and in complex biological matrices. The inherent reliability that SIL-IS provide will be critical for the validation and implementation of these next-generation assays. scispace.comkcasbio.com As analytical instrumentation becomes more powerful, the use of high-purity, well-characterized internal standards like this compound will be indispensable for ensuring that the generated data is both accurate and reproducible. clearsynth.comlcms.cz

Table 3: Future Potential in Mechanistic and Bioanalytical Research

| Area of Advancement | Potential Application of this compound | Expected Outcome |

|---|---|---|

| Metabolic Pathway Elucidation | Use as a tracer in sophisticated mass spectrometry experiments. | Detailed mapping of Itraconazole's metabolic fate and identification of minor or novel metabolites. acs.orgnih.gov |

| Enzyme Kinetics Studies | Stable isotope tracer for investigating the activity of specific CYP450 enzymes. | Improved understanding of drug-drug interactions and sources of inter-patient variability in drug response. semanticscholar.org |

| High-Throughput Bioanalysis | Essential component for robust and automated LC-MS/MS assays. | Increased efficiency and reduced failure rates in large-scale clinical studies. aptochem.com |

| Microdosing Studies | Enables accurate quantification of extremely low drug concentrations. | Facilitates early human ADME studies with sub-therapeutic doses, accelerating drug development. acs.org |

Unexplored Research Avenues for this compound

While this compound is well-established as an internal standard, several research avenues for this specific compound remain largely unexplored. These potential applications could leverage its unique properties to answer more nuanced questions in pharmacology and toxicology.

Differential Metabolite Analysis in Specific Tissues: Most pharmacokinetic studies rely on plasma concentrations. This compound could be used as an internal standard to develop and validate highly sensitive assays for quantifying Hydroxy Itraconazole in specific tissues or cell types. This could provide crucial insights into tissue-specific drug distribution and metabolism, particularly in target tissues for fungal infections.

Probing CYP3A4 Phenotyping: Itraconazole is a potent inhibitor of the CYP3A4 enzyme, and both the parent drug and its hydroxy metabolite contribute to this effect. nih.govbohrium.comresearchgate.net this compound could be used in sophisticated clinical study designs to differentiate the metabolic and inhibitory roles of the parent drug versus the metabolite in vivo. This could lead to more refined models for predicting the magnitude of drug-drug interactions.

Investigating Transporter-Mediated Disposition: The role of drug transporters in the disposition of Itraconazole and its metabolites is an area of active research. This compound could be employed in in vitro transport assays (e.g., using vesicles or cell lines expressing specific transporters) to precisely quantify the transport of the hydroxy metabolite and investigate potential drug interactions at the transporter level.

Toxicogenomics and Metabolomics Studies: The application of stable isotope-labeled compounds in toxicogenomics is a relatively unexplored field. acs.org this compound could be used in metabolomics studies to track the downstream biochemical perturbations caused by the metabolite, helping to link specific metabolic profiles with potential adverse effects or off-target activities of the drug. skku.edu This could help to further clarify the safety profile of Itraconazole.

Q & A

Q. What is the role of Hydroxy Itraconazole D8 in pharmacokinetic studies?

this compound serves as a deuterium-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify its non-deuterated counterpart, Hydroxy Itraconazole (an active metabolite of Itraconazole). This isotopic labeling minimizes matrix effects and enhances analytical precision by providing a reference with near-identical chromatographic behavior but distinct mass spectral signatures .

Q. How is this compound synthesized, and what are the critical quality control parameters?

The synthesis involves replacing eight hydrogen atoms with deuterium at specific molecular positions while preserving the core structure. Key quality control parameters include isotopic purity (>98% deuterium incorporation), chemical stability under storage conditions, and absence of unlabeled impurities. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are standard validation methods .

Q. What are the primary applications of this compound in preclinical research?

It is used to:

- Track Itraconazole metabolism in vivo, particularly in hepatic microsomal assays.

- Validate pharmacokinetic models by correlating parent drug and metabolite concentrations.

- Study drug-drug interactions involving cytochrome P450 enzymes (e.g., CYP3A4) .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to account for this compound’s delayed absorption in compartmental models?

A one-compartment model with delayed absorption parameters is recommended. Key variables include:

- Absorption rate constants (Ka): 0.96 h⁻¹ (solution) vs. 0.09 h⁻¹ (capsules) .

- Relative bioavailability (F): Capsules exhibit 55% bioavailability compared to solutions .

- Allometric scaling of clearance (CL) and volume of distribution (Vd) based on body weight . Advanced studies should incorporate population pharmacokinetic (PopPK) modeling to address inter-individual variability.

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

Challenges include ion suppression in LC-MS due to plasma proteins and lipid interference. Methodological solutions: